molecular formula C13H18N6OS B2613097 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034272-13-2

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2613097
CAS No.: 2034272-13-2
M. Wt: 306.39
InChI Key: GNDBZYNGVBYGFM-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a triazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with thiophene-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-1,3,5-triazin-2-yl)thiophene-3-carboxamide
  • N-(4,6-dichloro-1,3,5-triazin-2-yl)thiophene-3-carboxamide

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is unique due to the presence of two dimethylamino groups on the triazine ring, which can enhance its solubility and reactivity compared to other similar compounds

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-18(2)12-15-10(16-13(17-12)19(3)4)7-14-11(20)9-5-6-21-8-9/h5-6,8H,7H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBZYNGVBYGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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